1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is an organic compound with the molecular formula C6H12F3NO2 . It has a molecular weight of 187.16 . The compound appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 1,1,1-trifluoro-3-(2-methoxyethylamino)propan-2-ol . The compound’s structure can be represented by the SMILES notation: COCCNCC(C(F)(F)F)O .Physical And Chemical Properties Analysis
The compound is a powder . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Reactivity and Synthesis
The reactivity of compounds similar to 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is exemplified in studies focusing on the synthesis and transformation of trifluoroalkanols. For instance, research has highlighted the dissimilar reactivities of diastereomeric trifluoro-3-phenyl-propan-2-ols in elimination reactions, leading to novel rearranged derivatives, illustrating the potential for creating complex fluorinated molecules for further chemical and pharmacological exploration (Hornyak et al., 2001). Furthermore, the enantioselective synthesis of trifluoroalkan-2-ols through ruthenium-catalyzed hydrogenation has been achieved, highlighting the utility of such compounds in synthesizing enantiomerically pure substances for diverse applications (Kuroki et al., 2000).
Molecular Dynamics and Miscibility Studies
The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using molecular dynamics simulations, offering insights into the physicochemical properties of fluorinated organic molecules. Such studies are pivotal in understanding the behavior of these compounds in biological systems and for designing novel pharmaceuticals and materials (Fioroni et al., 2003).
Chemical Synthesis and Material Science
In the realm of material science and organic synthesis, the trifluoromethyl group's unique properties have been utilized to modify the structural and electronic characteristics of organic molecules. This modification leads to substances with potential applications in medicinal chemistry, as seen in the synthesis of novel Schiff base derivatives (Khalid et al., 2018), and the creation of 3-(trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization (Zhang et al., 2007).
Pharmacological Applications
While direct studies on 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol are limited, related research underscores the broader implications of trifluoroalkanol derivatives in pharmacology. For example, the use of Deoxo-Fluor reagent in the synthesis of Weinreb amides from carboxylic acids demonstrates the versatility of fluorinated compounds in creating high-purity products for pharmaceutical research (Tunoori et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-3-(2-methoxyethylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO2/c1-12-3-2-10-4-5(11)6(7,8)9/h5,10-11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASRQJWDXWGQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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